molecular formula C30H29N7O3 B607486 FMF-03-145-1 CAS No. 2133001-88-2

FMF-03-145-1

Cat. No.: B607486
CAS No.: 2133001-88-2
M. Wt: 535.61
InChI Key: KGXBCWANASZZQG-UHFFFAOYSA-N
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Description

FMF-03-145-1 (compound 2) is a highly selective inhibitor of Aurora kinases A, B, and C, with minimal off-target activity against Polo-like kinase 4 (PLK4) . Its co-crystal structure with Aurora A (PDB ID: 5ONE) reveals critical interactions, including a hydrogen bond between the inhibitor’s carbonyl group and Aurora A’s Ala213 backbone and hydrophobic interactions with Leu139 and Tyr212 . This compound exhibits potent cellular activity (IC₅₀ < 10 nM) and serves as a valuable tool for studying Aurora kinase-mediated signaling in cancer biology .

Properties

CAS No.

2133001-88-2

Molecular Formula

C30H29N7O3

Molecular Weight

535.61

IUPAC Name

4-propionamido-N-(4-((5,8,11-trimethyl-6-oxo-6,11-dihydro5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-2- yl)amino)phenyl)benzamide

InChI

InChI=1S/C30H29N7O3/c1-5-26(38)32-20-9-7-19(8-10-20)28(39)33-21-11-13-22(14-12-21)34-30-31-17-25-27(35-30)36(3)24-15-6-18(2)16-23(24)29(40)37(25)4/h6-17H,5H2,1-4H3,(H,32,38)(H,33,39)(H,31,34,35)

InChI Key

KGXBCWANASZZQG-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(NC2=NC=C(C(N(C)C3=CC=C(C)C=C34)=N2)N(C)C4=O)C=C1)C5=CC=C(NC(CC)=O)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FMF-03-145-1;  FMF03145-1;  FMF 03 145 1; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)

  • Structural Similarity : Shares a trifluoromethyl-substituted aromatic core with FMF-03-145-1, which enhances binding to hydrophobic pockets in kinases .
  • Functional Differences : Lacks the pyrimido[4,5-b][1,4]benzodiazepin scaffold of this compound, resulting in reduced kinase selectivity and cellular potency .
  • Physicochemical Properties :

    Property This compound CAS 1533-03-5
    Molecular Weight 469.5 g/mol 202.17 g/mol
    Log S (ESOL) -3.2 -2.47
    TPSA 98.6 Ų 34.14 Ų
    Bioavailability Score 0.55 0.55

    Data derived from .

3'-(Trifluoromethyl)acetophenone Derivatives

  • Key Features : These compounds mimic the trifluoromethyl motif of this compound but lack the fused heterocyclic system.
  • Selectivity : Exhibit moderate inhibition of Aurora kinases (IC₅₀ ~ 50–100 nM) but show cross-reactivity with CDK2 and EGFR .

Comparison with Functionally Similar Compounds

Alisertib (MLN8237)

  • Mechanism : ATP-competitive Aurora A inhibitor.
  • Selectivity : Less selective than this compound, with off-target effects on FLT3 and ABL1 kinases .

Barasertib (AZD1152)

  • Mechanism : Aurora B-specific inhibitor.

Research Findings and Data Tables

Table 1: Kinase Selectivity Profiles

Compound Aurora A (IC₅₀) Aurora B (IC₅₀) PLK4 (IC₅₀) Off-Target Kinases
This compound <10 nM <10 nM >1 µM None reported
Alisertib 1.2 nM 396 nM 48 nM FLT3, ABL1
Barasertib >1 µM 0.37 nM >1 µM None reported

Data compiled from .

Table 2: Structural and Binding Metrics

Metric This compound 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Hydrogen Bonds with Aurora A 3 (Ala213, Glu260, Lys162) 1 (Backbone carbonyl)
Hydrophobic Interactions 8 residues 3 residues
Binding Affinity (Kd) 2.1 nM 420 nM

Data from crystallography and docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMF-03-145-1
Reactant of Route 2
FMF-03-145-1

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